4-Hexyloxybenzoyl chloride
Overview
Description
4-Hexyloxybenzoyl chloride is a chemical compound with the molecular formula C13H17ClO2. It has an average mass of 240.726 Da and a monoisotopic mass of 240.091705 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group (a benzene ring attached to a carbonyl group) and a hexyloxy group (a six-carbon chain attached to an oxygen atom) linked together .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.5256 and a density of 1.029 g/mL at 25 °C .Scientific Research Applications
Detection Enhancement in Mass Spectrometry
- 4-Hexyloxybenzoyl chloride has applications in enhancing detection in liquid chromatography-mass spectrometry. It's used as a derivatization reagent, improving the detection of compounds like estrogens in biological fluids. This technique facilitates sensitive and accurate quantification in clinical analysis, particularly useful in diagnosing fetoplacental function (Higashi et al., 2006).
Activation of Polymeric Carriers
- This compound is significant in activating hydroxyl groups of polymeric carriers. The activated carriers can be employed for covalently attaching biologicals like enzymes, antibodies, and avidin, preserving their biological function. Such activated supports have potential therapeutic applications, including bioselective separation in medical treatments (Chang et al., 1992).
Polymer Synthesis
- In the field of polymer chemistry, this compound is utilized for synthesizing various high molecular weight polymers. It's a key intermediate in producing poly(4-hydroxybenzoate)s, which have applications in creating materials with specific properties like thermal stability and crystallinity (Kricheldorf & Schwarz, 1983).
Pharmaceutical and Cosmetic Applications
- Research has identified microorganisms that biosynthesize derivatives of this compound, such as 4-hydroxybenzoate and its alkyl esters. These compounds are widely used in the pharmaceutical and cosmetic industries, notably as preservatives in various products (Peng et al., 2006).
Analytical Chemistry
- In analytical chemistry, it serves as a derivatization reagent for hydroxyl and amino compounds, enabling their effective separation and detection using techniques like thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
Environmental Applications
- The compound is also involved in environmental studies, such as analyzing 4-hydroxybenzoates and their metabolites in the context of UV radiation exposure, highlighting its role in understanding the environmental impact of commonly used preservatives (Lee et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-hexoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOONVCLQZWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068193 | |
Record name | Benzoyl chloride, 4-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39649-71-3 | |
Record name | 4-(Hexyloxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39649-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexyloxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039649713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-(hexyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hexyloxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hexyloxybenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844TDH4A8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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